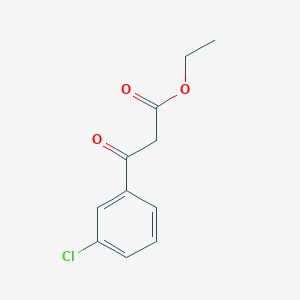

Ethyl (3-chlorobenzoyl)acetate

Description

Significance of β-Keto Esters as Versatile Synthetic Intermediates

β-Keto esters are organic compounds characterized by a ketone functional group located at the beta-position relative to an ester group. fiveable.me This specific arrangement of functional groups imparts a unique reactivity that makes them invaluable in synthetic organic chemistry. fiveable.me The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic, facilitating the formation of enolates when treated with a base. fiveable.me These enolates are potent nucleophiles, readily participating in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. fiveable.meresearchgate.net

Furthermore, β-keto esters are well-known for their role in Claisen condensation reactions, a fundamental process for elongating carbon chains. fiveable.me The dual electrophilic and nucleophilic nature of β-keto esters allows them to be key intermediates in the synthesis of a wide array of more complex molecules and natural products. researchgate.netresearchgate.net Their utility is further expanded by the relative ease with which the ester group can be hydrolyzed and the resulting β-keto acid decarboxylated, providing a pathway to substituted ketones. nih.gov This versatility makes them a cornerstone in the construction of diverse molecular frameworks, including various heterocyclic compounds of medicinal importance. fiveable.mersc.org

The Strategic Role of Halogenated Aromatic Moieties in Molecular Design and Functionalization

The incorporation of halogen atoms into aromatic rings is a widely used strategy in molecular design, particularly in the development of pharmaceuticals and advanced materials. numberanalytics.comnih.gov Halogens can significantly influence a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govwisdomlib.orgresearchgate.net For instance, the introduction of a halogen can alter the electronic nature of the aromatic ring, affecting its reactivity in subsequent chemical transformations. wisdomlib.org

One of the most significant roles of halogenated aromatic moieties is their participation in transition metal-catalyzed cross-coupling reactions. mdpi.com Reactions such as the Suzuki, Heck, and Kumada couplings utilize aryl halides as electrophilic partners to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comnih.govmsu.edu This capability has revolutionized synthetic chemistry, allowing for the modular and efficient construction of complex biaryl structures and other conjugated systems. mdpi.comnih.gov The specific halogen used (F, Cl, Br, I) can also dictate the reactivity, with the general trend for oxidative addition being C–I > C–Br > C–Cl > C–F, often enabling selective, sequential functionalization of polyhalogenated aromatics. nih.gov

Overview of Ethyl (3-chlorobenzoyl)acetate as a Multifunctional Building Block

This compound, with the chemical formula C₁₁H₁₁ClO₃, is a compound that embodies the useful characteristics of both β-keto esters and halogenated aromatics. cymitquimica.com Its structure features a β-keto ester functionality, which provides sites for both nucleophilic and electrophilic attack, and a chlorophenyl group. researchgate.netcymitquimica.com This combination makes it a highly versatile reagent in organic synthesis. lookchem.com

The β-keto ester portion can undergo reactions typical of this class, such as alkylation at the α-carbon, condensation reactions, and cyclizations to form heterocyclic systems. researchgate.netacs.org Simultaneously, the 3-chlorobenzoyl moiety introduces a stable halogen atom on the aromatic ring. This chlorine atom serves as a handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or other functional groups at the meta-position of the benzene (B151609) ring. nih.gov The compound is used as a reactant in processes like oxidative cross-coupling, chlorination, and hydrosilylation for synthesizing derivatives such as α-hydroxy β-amino acids and dihydrofurans. lookchem.comscientificlabs.co.uk

Scope and Objectives for Advanced Research on this compound

The dual reactivity of this compound presents numerous opportunities for advanced research. A primary objective is to further explore its utility in the synthesis of novel, complex molecules with potential applications in medicinal chemistry and materials science. Research can be directed towards developing new synthetic methodologies that exploit the compound's unique structure.

Key areas for future investigation include:

Sequential Functionalization: Developing one-pot or sequential reaction protocols that first utilize the reactivity of the β-keto ester (e.g., for heterocycle formation) and subsequently functionalize the chloro-aromatic ring via cross-coupling, or vice versa.

Synthesis of Novel Heterocycles: Using this compound as a precursor to create new classes of chlorinated heterocyclic compounds, such as quinolines, pyrimidines, or pyridazinones, which are known to exhibit a range of biological activities. acs.orgresearchgate.net

Development of Bioactive Compounds: Investigating the synthesis of derivatives that could act as inhibitors for enzymes like SIRT1/2 or as antagonists for receptors, leveraging the structural motifs that can be generated from this building block. sigmaaldrich.com

Materials Science Applications: Exploring the incorporation of this building block into polymers or other materials where the chlorinated aromatic unit can impart specific properties, such as flame retardancy or altered electronic characteristics.

By systematically investigating these avenues, the full synthetic potential of this compound as a multifunctional chemical tool can be realized, leading to the discovery of new compounds and materials.

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| CAS Number | 33167-21-4 | cymitquimica.com |

| Molecular Formula | C₁₁H₁₁ClO₃ | cymitquimica.com |

| Molecular Weight | 226.66 g/mol | lookchem.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 257-258 °C | scientificlabs.co.uk |

| Density | 1.213 g/mL at 25 °C | scientificlabs.co.uk |

| Refractive Index | n20/D 1.5460 | scientificlabs.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-chlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFYJJHEBDWEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374044 | |

| Record name | Ethyl (3-chlorobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33167-21-4 | |

| Record name | Ethyl (3-chlorobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(3-chlorophenyl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Chlorobenzoyl Acetate

Established Synthetic Routes to Ethyl (3-chlorobenzoyl)acetate

Traditional methods for the synthesis of β-keto esters, including this compound, often rely on classical condensation reactions. These routes are well-documented and provide reliable access to the target compound.

A primary and well-established method for synthesizing this compound involves the acylation of an ethyl acetate (B1210297) enolate or a related equivalent with 3-chlorobenzoyl chloride. A common variant of this approach is a malonic ester synthesis-type reaction, which proceeds via a Claisen condensation mechanism.

The synthesis can be initiated by preparing an ethoxymagnesium salt of a malonic ester, such as diethyl malonate. In this process, magnesium metal reacts with absolute ethanol (B145695) and diethyl malonate, often in the presence of an initiator like carbon tetrachloride, to form the active magnesium enolate. This enolate is then subjected to acylation by reacting it with 3-chlorobenzoyl chloride in an anhydrous ether solvent. The resulting intermediate, a substituted malonic ester, undergoes subsequent hydrolysis and decarboxylation in a dilute acidic solution to yield the final product, this compound.

Reaction Scheme:

Enolate Formation: Diethyl malonate + Mg + C₂H₅OH → Ethoxymagnesium diethyl malonate

Acylation: Ethoxymagnesium diethyl malonate + 3-Chlorobenzoyl chloride → Diethyl 2-(3-chlorobenzoyl)malonate

Hydrolysis & Decarboxylation: Diethyl 2-(3-chlorobenzoyl)malonate + H₃O⁺/heat → this compound + CO₂ + C₂H₅OH

The precursor, 3-chlorobenzoyl chloride, is typically prepared by treating 3-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂).

The synthesis of β-keto esters is a cornerstone of organic chemistry, and numerous methods have been developed over the years. These methods often involve the acylation of ketone or ester enolates. A comparative analysis reveals distinct advantages and limitations for each pathway.

| Synthetic Method | Description | Advantages | Disadvantages |

| Claisen Condensation | Base-catalyzed condensation of two ester molecules, or one ester and one ketone. An intramolecular version is known as the Dieckmann Condensation. | Well-established, uses readily available starting materials. | Requires stoichiometric amounts of strong base; self-condensation can lead to side products if two different esters are used (crossed Claisen). |

| Acylation of Malonic Esters | Involves acylation of a malonate ester followed by decarboxylation. | High yields, good for producing α-substituted β-keto esters. | Multi-step process (acylation, hydrolysis, decarboxylation). |

| Acylation of Acyl Meldrum's Acid | Meldrum's acid is acylated, and the resulting intermediate is then alcoholyzed to give the desired β-keto ester. | High yields, clean reactions. | Meldrum's acid can be expensive and is thermally sensitive. |

| Ynol Ether Chemistry | An one-pot reaction of carboxylic acids and ynol ethers can provide β-keto esters, often promoted by a silver catalyst followed by a rearrangement. | Mild reaction conditions, broad substrate scope. | Requires synthesis of specialized ynol ether reagents. |

| Palladium-Catalyzed Reactions | Palladium enolates, generated from allyl β-keto esters after decarboxylation, can undergo various transformations. | Offers novel synthetic routes not achievable by conventional methods; reactions often occur under neutral conditions. | Requires expensive palladium catalysts. |

| Coupling of Amides and Esters | Activated amides can be coupled with enolizable esters in the presence of a strong base like LiHMDS. | Efficient and mild protocol, works at room temperature. | Requires pre-activation of the amide. |

Advanced Catalytic and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. This includes the use of catalysts to improve reaction rates and selectivity, and the adoption of green chemistry principles to minimize waste and energy consumption.

Catalysis offers a powerful tool to enhance the efficiency of β-keto ester synthesis. Various catalytic systems have been developed that avoid the need for stoichiometric amounts of strong bases and often proceed under milder conditions.

Transition Metal Catalysis: Aldehydes can be condensed with ethyl diazoacetate using catalysts like molybdenum(VI) dichloride dioxide or niobium pentachloride (NbCl₅) to produce β-keto esters in good yields at room temperature. Palladium complexes are also used extensively in the chemistry of β-keto esters, particularly in reactions involving their allylic esters, to form palladium enolates as key intermediates.

Lewis Acid Catalysis: Boric acid, an environmentally benign catalyst, has been successfully used in the transesterification of β-keto esters with a variety of alcohols, achieving high yields.

Organocatalysis: 4-Dimethylaminopyridine (DMAP) is an effective catalyst for the acetoacetylation of alcohols with reagents like diketene or 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of β-keto esters, this involves using safer solvents, reducing energy consumption, and minimizing waste.

Use of Green Solvents: The replacement of volatile and toxic organic solvents is a key goal. Water has been explored as a reaction medium for some syntheses, offering significant environmental benefits. Ethyl acetate itself is considered a "green solvent" due to its low environmental impact and can be a preferred choice in many processes.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in the solid state can dramatically reduce waste. These methods, often assisted by techniques like microwave irradiation or grinding, are highly efficient. For example, polyhydroquinolines can be synthesized in a one-pot, solvent-free reaction by grinding the reactants at room temperature.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Microwave-assisted organic synthesis has emerged as a valuable green chemistry technique. The use of microwave energy can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.

This technology has been successfully applied to the synthesis of β-keto esters and related compounds. For instance, the alcoholysis of acyl Meldrum's acid derivatives to produce β-keto esters can be performed rapidly and efficiently under microwave irradiation. Similarly, the synthesis of β-keto-sulfones from α-haloketones and sodium alkyl/aryl sulphinates proceeds in excellent yields in an aqueous medium under microwave conditions. These microwave-mediated reactions are often safer, faster, and more environmentally friendly, reducing the generation of side products.

| Technique | Conventional Heating | Microwave Irradiation |

| Heating Mechanism | Conduction and convection (slow, inefficient) | Direct dielectric heating (rapid, uniform) |

| Reaction Time | Hours to days | Minutes |

Chemical Reactivity and Transformative Potential of Ethyl 3 Chlorobenzoyl Acetate

Reactivity Profile of the β-Keto Ester Functionality

The β-keto ester group in Ethyl (3-chlorobenzoyl)acetate is the primary center of its reactivity, allowing for a range of chemical behaviors critical to its application in organic synthesis.

Tautomeric Equilibria and Their Influence on Reaction Selectivity

Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. This equilibrium is a crucial determinant of its reaction pathways. The keto form contains two carbonyl groups, while the enol form features a carbon-carbon double bond and a hydroxyl group, creating a conjugated system. The relative stability and concentration of these tautomers can be influenced by solvent polarity and temperature. This tautomeric balance affects whether the molecule acts as a carbon nucleophile (from the enol or the enolate) or is susceptible to nucleophilic attack at the carbonyl carbons.

Nucleophilic and Electrophilic Behavior at Active Methylene (B1212753) and Carbonyl Centers

The methylene group situated between the two carbonyl groups is particularly acidic, readily losing a proton to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. Conversely, the carbonyl carbons are electrophilic and can be targeted by nucleophiles. This dual reactivity allows this compound to act as a versatile building block in chemical synthesis.

Reactivity of the 3-Chlorophenyl Aromatic System

Susceptibility to Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring in this compound can undergo electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. libretexts.orgyoutube.comyoutube.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The chlorine atom and the benzoyl group are deactivating meta-directors, meaning they decrease the ring's reactivity towards electrophiles and direct incoming substituents to the positions meta to themselves. This directive influence is a key factor in predicting the outcome of substitution reactions on the aromatic ring.

Potential for Metal-Catalyzed Cross-Coupling Reactions

The presence of a chlorine atom on the aromatic ring opens up the possibility for metal-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions, often employing palladium, nickel, or iron catalysts, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govbris.ac.uk Aryl chlorides like this compound can be coupled with a variety of partners, including organoboron compounds (Suzuki coupling), organozinc compounds (Negishi coupling), and Grignard reagents (Kumada coupling), providing access to a wide array of more complex molecular structures. nih.govbris.ac.uk

Specific Reaction Pathways Involving this compound

The unique combination of a reactive β-keto ester and a functionalized aromatic ring allows this compound to participate in a number of specific and synthetically useful reactions. It serves as a reactant or reagent in processes such as oxidative cross-coupling with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives, and as a precursor for substrates in stereoselective reductions. sigmaaldrich.com Additionally, it is involved in intramolecular cyclizations to form dihydrofurans and can accelerate Michael reactions. sigmaaldrich.comscientificlabs.co.uk The compound also partakes in cerium ammonium (B1175870) nitrate-mediated oxidative coupling. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Oxidative Coupling Reactions, including Cerium Ammonium Nitrate-Mediated Processes

This compound readily participates in oxidative coupling reactions, a process that facilitates the formation of new carbon-carbon bonds. A notable and efficient method for this transformation is through the use of cerium (IV) ammonium nitrate (B79036) (CAN). sigmaaldrich.comscientificlabs.co.uk CAN is a powerful one-electron oxidizing agent that promotes the coupling of β-keto esters. sigmaaldrich.comscientificlabs.co.uk

The reaction mechanism is believed to proceed through the generation of a radical cation intermediate from the enol form of the β-keto ester. This radical can then dimerize or react with other nucleophiles, leading to the formation of more complex structures, such as 1,4-dicarbonyl compounds. This CAN-mediated oxidative coupling is recognized for its utility in synthesizing valuable molecular frameworks from dicarbonyl compounds. sigmaaldrich.comscientificlabs.co.uk

Beyond self-coupling, this compound is also a reactant in oxidative cross-coupling reactions with other molecules, such as indoles, via dioxygen activation. sigmaaldrich.comscientificlabs.co.uk

Table 1: Examples of Oxidative Coupling Reactions

| Oxidant | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Cerium Ammonium Nitrate (CAN) | Self (another molecule of the ester) | 1,4-Dicarbonyl compound | sigmaaldrich.com, scientificlabs.co.uk |

Chlorination and Hydrosilylation for α-Hydroxy Derivatives

This compound serves as a key starting material in multi-step syntheses aimed at producing α-hydroxy-β-amino acid derivatives. sigmaaldrich.comscientificlabs.co.uk This transformation involves a sequence of reactions that modify the core structure of the keto ester.

α-Chlorination: The process would begin with the chlorination at the α-carbon (the methylene group between the two carbonyls). This is a common reaction for β-dicarbonyl compounds, often proceeding via an enolate intermediate, which acts as a nucleophile attacking a chlorine source (e.g., sulfuryl chloride or N-chlorosuccinimide).

Reduction of the Ketone: The 3-chlorobenzoyl ketone is then reduced. A subsequent hydrosilylation reaction can be employed for the stereoselective reduction of the ketone to a hydroxyl group.

Introduction of the Amino Group: The synthesis would be completed by the introduction of an amino group at the β-position, potentially through reactions like reductive amination of a precursor, to yield the final α-hydroxy-β-amino acid structure.

This synthetic application highlights the utility of this compound as a flexible building block for creating densely functionalized and stereochemically complex molecules. sigmaaldrich.comscientificlabs.co.uk

Investigation of Intramolecular Cyclization Reactions

The molecular structure of this compound makes it a suitable substrate for intramolecular cyclization reactions, particularly for the synthesis of dihydrofurans. sigmaaldrich.comscientificlabs.co.uk Dihydrofurans are important five-membered heterocyclic motifs found in numerous biologically active compounds and are valuable intermediates in organic synthesis.

The cyclization process typically involves the formation of an enol or enolate intermediate from the β-keto ester. This intermediate can then undergo a cyclization cascade. For example, in the presence of an appropriate electrophile or under conditions that promote condensation, the enolate can attack one of the carbonyl groups or a modified functional group within the molecule, leading to ring closure. The reaction of β-keto esters with alkenes, often mediated by an oxidizing agent, is a known route to form substituted dihydrofurans. This process involves the generation of a radical intermediate which then undergoes intramolecular cyclization.

The use of this compound in this context provides a pathway to dihydrofurans bearing a 3-chlorophenyl substituent, demonstrating its role in the synthesis of complex heterocyclic systems. sigmaaldrich.comscientificlabs.co.uk

Chiral Lewis Base-Catalyzed Stereoselective Reductions utilizing this compound as a Precursor

This compound acts as a precursor for generating substrates used in advanced stereoselective reductions. sigmaaldrich.comscientificlabs.co.uk Specifically, it is used to create molecules that are then subjected to chiral Lewis base-catalyzed reductions, often employing trichlorosilane (B8805176) (HSiCl₃) as the reducing agent, sometimes in the presence of water. sigmaaldrich.comscientificlabs.co.uk

The general process involves:

Substrate Preparation: this compound is first converted into a suitable substrate, such as an α,β-unsaturated ketone (enone), through a reaction like a Knoevenagel or aldol (B89426) condensation.

Asymmetric Reduction: The resulting enone, which contains the 3-chlorobenzoyl moiety, is then reduced. In this key step, a chiral Lewis base (e.g., a chiral phosphine (B1218219) oxide or formamide) activates the trichlorosilane, creating a highly reactive and stereochemically defined reducing agent. This complex then delivers a hydride to the β-position of the enone in a conjugate addition, establishing a new stereocenter with high enantioselectivity.

This methodology is crucial for the synthesis of optically active compounds, where the 3-chlorophenyl group can be an important structural element in the final target molecule.

Table 2: Components of the Stereoselective Reduction

| Component | Role | Example | Reference |

|---|---|---|---|

| This compound | Precursor | Used to synthesize the enone substrate | sigmaaldrich.com, scientificlabs.co.uk |

| Trichlorosilane (HSiCl₃) | Reducing Agent | Provides the hydride for reduction | sigmaaldrich.com, scientificlabs.co.uk |

| Chiral Lewis Base | Catalyst | Controls the stereochemical outcome (enantioselectivity) | sigmaaldrich.com, scientificlabs.co.uk |

Participation in Nucleophilic Substitution Reactions

The ester functional group in this compound is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy (-OEt) leaving group.

This reactivity allows for the conversion of the ethyl ester into a variety of other functional groups. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide anion as a leaving group and forming a new carbonyl compound.

Common transformations include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, to yield the corresponding β-keto carboxylic acid.

Transesterification: Reaction with a different alcohol to replace the ethyl group with another alkyl or aryl group.

Aminolysis/Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine to produce the corresponding β-keto amide.

These substitution reactions significantly enhance the synthetic utility of this compound, allowing for the incorporation of the 3-chlorobenzoylacetyl moiety into a wide range of different molecular scaffolds.

Applications of Ethyl 3 Chlorobenzoyl Acetate in Complex Molecular Synthesis

Role as a Precursor in the Synthesis of Diverse Heterocyclic Systems

The reactivity of the dicarbonyl moiety in Ethyl (3-chlorobenzoyl)acetate allows for a variety of condensation and cyclization reactions, making it a key building block for numerous heterocyclic frameworks.

Synthesis of Indole Derivatives

This compound serves as a key reactant in the synthesis of indole derivatives through oxidative cross-coupling reactions. sigmaaldrich.comscientificlabs.co.uk This process involves a reaction with existing indole structures, activated by dioxygen, to form more complex indole-based molecules. sigmaaldrich.comscientificlabs.co.uk The reaction leverages the reactivity of the ethyl acetate (B1210297) moiety to forge new carbon-carbon bonds, demonstrating the utility of this compound in expanding the chemical space of indole alkaloids, which are a significant class of compounds in medicinal chemistry.

Synthesis of Pyridazinone Derivatives and Related Scaffolds

While β-ketoesters are common precursors for pyridazinone synthesis through condensation with hydrazine (B178648) derivatives, specific literature detailing the use of this compound for this purpose was not identified in the provided search results. General synthetic routes to pyridazinones often involve the cyclization of different ketoacids with hydrazines or the N-alkylation of existing pyridazinone cores with reagents like ethyl chloroacetate. nih.govmdpi.com

Elaboration into Thiourea and Thiazine Derivatives

The synthesis of thiazine derivatives frequently involves the cyclization of chalcones with thiourea or the reaction of precursors with α-halo ketones. pharmacophorejournal.comderpharmachemica.com However, specific examples of this compound being directly elaborated into thiourea or thiazine derivatives were not found in the available research.

Formation of Indolizine Derivatives

The synthesis of the indolizine core, a fused bicyclic heteroaromatic system, typically proceeds through methods like the Tschitschibabin reaction, 1,3-dipolar cycloadditions of pyridinium ylides, or metal-catalyzed cyclizations of 2-pyridylacetate derivatives. organic-chemistry.orgchim.it A direct synthetic pathway starting from this compound to form indolizine derivatives is not detailed in the provided search results.

Functionalization Strategies for Bioactive Molecular Scaffolds

The chemical handles present in this compound offer potential for its attachment to other molecules, thereby modifying their properties.

Derivatization of Natural Products, such as Triterpenoid Structures

The functionalization of complex natural products like triterpenoids is a common strategy to enhance their biological activity or improve their analytical properties. This often involves targeting hydroxyl or carboxyl groups on the triterpenoid scaffold with derivatizing agents. nih.gov While various reagents are employed for this purpose, the specific use of this compound to derivatize triterpenoid structures was not identified in the surveyed literature.

Incorporation into Analogues of Known Pharmacophores, e.g., Indomethacin Derivatives

The development of analogues of established therapeutic agents is a cornerstone of medicinal chemistry, aimed at enhancing efficacy, selectivity, or pharmacokinetic properties. Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), is characterized by a 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid structure. A key feature of this molecule is the para-chlorinated benzoyl group attached to the indole nitrogen.

This compound serves as a strategic starting material for the synthesis of Indomethacin analogues where the chlorine atom on the benzoyl moiety is shifted from the para (4-position) to the meta (3-position). The synthesis of such analogues allows researchers to probe the structure-activity relationships (SAR) of the pharmacophore, potentially leading to derivatives with altered biological profiles. The modification of the N-benzoyl group is a common strategy in the synthesis of a range of Indomethacin analogues. indexcopernicus.comnih.gov

The general synthetic approach to a meta-chloro Indomethacin analogue would involve the acylation of the parent indole scaffold, ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate, with a 3-chlorobenzoyl group. While this can be achieved directly with 3-chlorobenzoyl chloride, the this compound precursor itself contains the essential 3-chlorobenzoyl structural unit that is incorporated into these target molecules. This structural modification—moving the chloro substituent—can significantly impact the compound's interaction with its biological targets, such as cyclooxygenase (COX) enzymes, due to changes in electronics and steric profile. The exploration of such positional isomers is a critical step in optimizing the therapeutic potential of a lead compound.

| Compound | Key Structural Feature | Potential Precursor Moiety |

|---|---|---|

| Indomethacin | 4-chlorobenzoyl group | 4-chlorobenzoyl halide |

| meta-chloro Indomethacin Analogue | 3-chlorobenzoyl group | This compound |

Contribution to the Design and Construction of Novel Organic Architectures

The utility of this compound extends beyond the modification of existing pharmacophores into the realm of constructing fundamentally new molecular structures. sigmaaldrich.com Its inherent reactivity makes it a powerful tool in various synthetic transformations that lead to diverse and complex organic architectures, particularly heterocyclic systems. sigmaaldrich.comscientificlabs.co.uk

Key applications of this compound in this context include:

Oxidative Cross-Coupling Reactions: It serves as a reactant in oxidative cross-coupling reactions with indoles. sigmaaldrich.comscientificlabs.co.uk This process, often mediated by a catalyst, allows for the formation of a new carbon-carbon bond between the β-keto ester and the indole ring system, leading to highly functionalized indole derivatives that are prevalent scaffolds in medicinal chemistry.

Intramolecular Cyclization: The compound is a precursor for substrates that can undergo intramolecular cyclization to synthesize dihydrofurans. sigmaaldrich.comscientificlabs.co.uk Dihydrofurans are five-membered oxygen-containing heterocyclic rings that are components of numerous natural products and biologically active molecules. The reaction typically involves the formation of an enolate from the β-keto ester, which then attacks another functional group within the same molecule to form the ring.

Cerium Ammonium (B1175870) Nitrate (B79036) (CAN)-Mediated Oxidative Coupling: this compound can participate in oxidative coupling reactions mediated by cerium ammonium nitrate. sigmaaldrich.comscientificlabs.co.uk This type of reaction can be used to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular frameworks from simpler precursors.

Michael Reactions: It can act as a nucleophile in Michael reactions, where its enolate adds to α,β-unsaturated carbonyl compounds. sigmaaldrich.com This conjugate addition is a fundamental C-C bond-forming reaction that is widely used to build larger, more elaborate molecular structures.

These reactions highlight the role of this compound as a versatile platform for generating molecular diversity. The ability to participate in both cyclization and coupling reactions makes it a valuable reagent for synthetic chemists aiming to build novel organic architectures from the ground up.

| Reaction Type | Role of this compound | Resulting Architectural Feature | Reference |

|---|---|---|---|

| Oxidative Cross-Coupling | Reactant/Nucleophile | Functionalized Indole Derivatives | sigmaaldrich.comscientificlabs.co.uk |

| Intramolecular Cyclization | Precursor to cyclic substrate | Dihydrofuran Rings | sigmaaldrich.comscientificlabs.co.uk |

| CAN-Mediated Oxidative Coupling | Reactant | Complex Coupled Molecules | sigmaaldrich.com |

| Michael Reaction | Nucleophile (as enolate) | 1,5-Dicarbonyl Compounds | sigmaaldrich.com |

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of Ethyl (3-chlorobenzoyl)acetate. The molecule's structure features distinct proton and carbon environments, giving rise to a predictable and characteristic spectral output. While specific experimental spectra are documented in certificates of analysis for commercial products, the detailed data is often proprietary. aliyuncs.comaliyuncs.comgoogle.com However, the expected spectral characteristics can be accurately predicted based on the known structure and typical chemical shift values. The compound exhibits keto-enol tautomerism, which can influence the observed spectra; the data presented here pertains to the predominant keto form.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group, the active methylene (B1212753) group, and the substituted aromatic ring.

Ethyl Group: The ethoxy moiety gives rise to two signals: a triplet corresponding to the methyl (-CH₃) protons and a quartet corresponding to the methylene (-OCH₂-) protons. The triplet appears upfield due to shielding and is split by the adjacent two protons of the methylene group. The quartet appears further downfield and is split by the three protons of the methyl group, consistent with the n+1 rule.

Methylene Group: The active methylene protons (-COCH₂CO-) are situated between two electron-withdrawing carbonyl groups, which significantly deshields them, causing their signal to appear downfield as a singlet.

Aromatic Protons: The 3-chlorophenyl group produces a complex multiplet pattern in the aromatic region of the spectrum. The four aromatic protons are in different chemical environments due to the presence of the chloro and benzoyl substituents. One would expect to see a singlet-like signal for the proton at the C2 position, a doublet of doublets for the proton at C6, a triplet for the proton at C5, and a doublet of doublets for the proton at C4.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-CH₃) | ~1.2-1.4 | Triplet (t) | ~7.1 |

| Methylene (-COCH₂CO-) | ~3.9-4.1 | Singlet (s) | N/A |

| Ethyl (-OCH₂-) | ~4.1-4.3 | Quartet (q) | ~7.1 |

| Aromatic (Ar-H) | ~7.4-8.0 | Multiplet (m) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

Ethyl Group Carbons: The methyl carbon (-CH₃) will appear at the most upfield position, while the methylene carbon (-OCH₂-) will be further downfield.

Methylene Carbon: The active methylene carbon (-COCH₂CO-) will be found in the aliphatic region but shifted downfield due to the influence of the adjacent carbonyls.

Carbonyl Carbons: Two distinct signals are expected for the two carbonyl carbons (the ketone and the ester), appearing significantly downfield in the characteristic region for sp² hybridized carbonyl carbons.

Aromatic Carbons: Six signals are anticipated for the aromatic carbons of the 3-chlorophenyl ring. The carbon atom bonded to the chlorine atom (C3) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The other carbon signals, including the quaternary carbon attached to the carbonyl group (C1), will appear in the typical aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~14 |

| Methylene (-COCH₂CO-) | ~46 |

| Ethyl (-OCH₂-) | ~62 |

| Aromatic (C2, C4, C5, C6) | ~127-135 |

| Aromatic (C1, C3) | ~135-138 |

| Ester Carbonyl (-COO-) | ~167 |

| Ketone Carbonyl (-CO-) | ~192 |

Advanced Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

While one-dimensional NMR is sufficient for routine confirmation, two-dimensional (2D) NMR techniques would be employed for unequivocal structural assignment, especially for complex analogues or for differentiating between isomers.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of proton-bearing fragments. A clear cross-peak would be observed between the methyl triplet and the methylene quartet of the ethyl group, confirming their direct coupling. The aromatic protons would also show correlations corresponding to their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would map each proton signal to its directly attached carbon atom. It would definitively link the signals in the ¹H spectrum to their corresponding carbons in the ¹³C spectrum (e.g., the ethyl protons to the ethyl carbons, the active methylene protons to their carbon, and each aromatic proton to its respective carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the active methylene protons to both the ketone and ester carbonyl carbons, as well as to the C1 aromatic carbon, confirming the core structure of the β-keto ester.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. The nominal molecular weight of the compound is 226.66 g/mol .

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of volatile samples of this compound and confirming its molecular weight. In a GC-MS analysis, the compound would first be separated from any impurities on a GC column, and then enter the mass spectrometer.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak would appear at m/z 226, and an accompanying [M+2]⁺ peak at m/z 228 would be present with approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. For this compound (C₁₁H₁₁ClO₃), the calculated exact mass is 226.0397. HRMS analysis would be expected to confirm this value to within a few parts per million, providing unambiguous identification. unige.it

LC-MS, particularly with soft ionization techniques like electrospray ionization (ESI), is well-suited for analyzing the compound and its reaction products. unige.it The fragmentation pattern provides a fingerprint that aids in structural confirmation. Key fragmentation pathways for β-keto esters like this compound often involve cleavage adjacent to the carbonyl groups.

Plausible Fragmentation Pathway:

Loss of the ethoxy group (-•OC₂H₅): Cleavage of the ester can lead to the formation of a [M - 45]⁺ acylium ion.

Loss of ethanol (B145695) (-C₂H₅OH): A McLafferty rearrangement could lead to the loss of ethanol, resulting in a [M - 46]⁺ ion.

Cleavage of the chlorobenzoyl group (-•C₇H₄ClO): This would result in the formation of the chlorobenzoyl cation at m/z 139/141.

Alpha-cleavage: Cleavage of the bond between the two carbonyl groups could also occur.

Table 3: Predicted Key Mass Fragments for this compound in ESI-MS/MS

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity of Fragment |

| 226 | 228 | [M]⁺, Molecular Ion |

| 181 | 183 | [M - OC₂H₅]⁺ |

| 153 | 155 | [M - COOC₂H₅]⁺ |

| 139 | 141 | [ClC₆H₄CO]⁺ |

| 111 | 113 | [ClC₆H₄]⁺ |

Predicted Collision Cross Section (CCS) Analysis for Conformational Insights

Collision Cross Section (CCS) is a critical parameter that reflects the size, shape, and charge of an ion in the gas phase. While direct experimental CCS data for this compound is not extensively published, predictive models based on machine learning and computational chemistry offer valuable insights into its likely conformational structures. nih.govdntb.gov.ua These in silico methods utilize molecular descriptors derived from the compound's structure to calculate a theoretical CCS value. semanticscholar.orgresearchgate.net

The prediction process typically involves algorithms such as support vector machines or deep learning, trained on large databases of experimentally determined CCS values. nih.govsemanticscholar.org For a molecule like this compound, which possesses rotational freedom around several single bonds, multiple conformers can exist. Theoretical CCS calculations can help distinguish between these different spatial arrangements. For instance, a more compact, folded conformation would be predicted to have a smaller CCS value than a more extended, linear conformation. This analysis is crucial for interpreting data from ion mobility-mass spectrometry (IM-MS), a technique that separates ions based on their CCS, thereby providing an additional dimension of separation and characterization. nih.gov The median relative error for such prediction models is often low, typically between 1.5% and 2.5%, lending a high degree of confidence to the predicted values. semanticscholar.org

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure, which includes an aromatic ring, a ketone, and an ester group.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups (ketone and ester) and conjugation with the aromatic ring, this region can be complex. The ketone C=O stretch, conjugated to the phenyl ring, is expected to appear at a lower wavenumber (around 1685 cm⁻¹) compared to a simple aliphatic ketone. The ester C=O stretch is typically found at a higher wavenumber, generally in the 1715-1730 cm⁻¹ range for α,β-unsaturated esters. orgchemboulder.comvscht.cz

The spectrum also displays characteristic C-O stretching vibrations from the ester group, which typically appear as two distinct bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range, while aromatic C-H stretching appears just above 3000 cm⁻¹. The presence of the chlorine substituent on the benzene (B151609) ring would give rise to a C-Cl stretching vibration, typically found in the fingerprint region between 800 and 600 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | Ester | ~1730 - 1715 | Strong |

| C=O Stretch (Ketone) | Aryl Ketone | ~1685 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch | Ester | 1300 - 1100 | Strong |

| C-Cl Stretch | Chlorobenzene | 800 - 600 | Medium-Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy serves as a valuable complement to FT-IR. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that non-polar bonds and symmetric vibrations, which are often weak in FT-IR spectra, can produce strong signals in Raman spectra.

For this compound, FT-Raman analysis would be particularly useful for characterizing the aromatic ring system. The symmetric "ring breathing" vibration of the substituted benzene ring, often weak in the IR spectrum, would be expected to show a strong Raman signal around 1000 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic ring would also be prominent. While specific FT-Raman data for the title compound is limited, analysis of related structures confirms the utility of the technique. researchgate.netresearchgate.net The carbonyl stretches are also Raman active, though typically less intense than in the IR spectrum. This complementary data allows for a more complete assignment of the molecule's vibrational modes.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In this compound, the primary chromophore is the benzoyl group (C₆H₅-C=O), where the phenyl ring is conjugated with the ketone carbonyl group.

This conjugated system gives rise to two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. slideshare.netlibretexts.org Due to the extended conjugation in the benzoyl group, this transition is expected to occur at a relatively long wavelength (λmax), likely in the 240-280 nm range. libretexts.org

n → π* Transitions: These are lower-intensity absorptions that involve promoting a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. slideshare.netyoutube.com These transitions occur at longer wavelengths than π → π* transitions but are "forbidden" by symmetry rules, resulting in a much weaker absorption band, often observed as a shoulder on the main absorption peak. youtube.com

The chloro group on the phenyl ring acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore. Its electron-withdrawing nature and the presence of non-bonding electrons can cause a shift in the λmax (a bathochromic or hypsochromic shift) and a change in the molar absorptivity (a hyperchromic or hypochromic effect) compared to the unsubstituted Ethyl benzoylacetate. slideshare.net

| Electronic Transition | Orbitals Involved | Expected Wavelength (λmax) | Relative Intensity (ε) |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~240 - 280 nm | High (ε > 10,000) |

| n → π | n (non-bonding) → π (antibonding) | >300 nm | Low (ε < 1,000) |

X-ray Crystallography for Definitive Solid-State Structure Elucidation (applied to related derivatives)

While obtaining a suitable single crystal of this compound itself can be challenging, X-ray crystallography performed on closely related derivatives provides the most definitive and unambiguous information about molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms by analyzing the diffraction pattern of X-rays passing through a crystal.

Below are the crystallographic data for the aforementioned related derivative, illustrating the type of information obtained from such an analysis. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.514(2) |

| b (Å) | 5.403(5) |

| c (Å) | 21.233(3) |

| β (°) | 94.597(4) |

| Volume (ų) | 1429.5(1) |

| Z (Molecules per unit cell) | 4 |

Chromatographic Methods for Purification and Reaction Monitoring

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound. These methods are crucial for isolating the compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis. The choice of a specific chromatographic method depends on the scale of the separation, the required purity, and the analytical information sought.

Flash column chromatography is the standard preparative technique for purifying this compound on a laboratory scale following its synthesis. orgsyn.orgrochester.edu This rapid form of liquid chromatography utilizes a stationary phase, typically silica (B1680970) gel, packed into a glass column. rochester.eduamazonaws.com A solvent system, or eluent, is forced through the column with positive pressure, usually from compressed air, to accelerate the separation process. rochester.edu

The purification process begins with the crude reaction mixture, which is often concentrated and may be pre-adsorbed onto a small amount of silica gel. amazonaws.com This solid sample is then carefully loaded onto the top of the packed silica gel column. The separation is based on the differential partitioning of the components of the mixture between the polar stationary phase (silica gel) and the less polar mobile phase. biotage.com this compound, being a moderately polar compound, is separated from non-polar byproducts and highly polar impurities by selecting an appropriate eluent system.

Commonly, a solvent mixture of hexanes and ethyl acetate is employed as the mobile phase. rochester.eduwiley-vch.dersc.org The polarity of the eluent is optimized to ensure that the desired compound has a retention factor (Rf) of approximately 0.3 on a corresponding Thin-Layer Chromatography (TLC) plate, which allows for effective separation. rochester.edu The purification is carried out by eluting the column with the chosen solvent system, and fractions are collected sequentially. These fractions are then analyzed by TLC to identify those containing the pure this compound, which are subsequently combined and concentrated to yield the purified product.

Table 1: Typical Parameters for Flash Column Chromatography of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) amazonaws.com |

| Mobile Phase (Eluent) | Gradients or isocratic mixtures of hexanes and ethyl acetate (e.g., 9:1 to 4:1 hexanes:ethyl acetate) rochester.eduwiley-vch.de |

| Sample Loading | Dry loading (pre-adsorption on silica gel) or minimal volume of a suitable solvent rochester.eduamazonaws.com |

| Elution Technique | Application of positive pressure (air) to achieve a flow rate of approximately 2 inches/minute rochester.edu |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization nih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high resolution and sensitivity. caltech.edu It is also employed for quantitative analysis to precisely measure the concentration of the compound in a sample. The method typically utilizes a reversed-phase approach, where the stationary phase is non-polar and the mobile phase is polar.

For the analysis of this compound, a common stationary phase is a C18 (octadecylsilyl) bonded silica column. The mobile phase often consists of a mixture of an aqueous component (like water) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is achieved by a gradient elution, where the proportion of the organic solvent is increased over time, or by an isocratic elution with a fixed solvent composition.

A small, precise volume of the sample, dissolved in a suitable solvent, is injected into the HPLC system. mdpi.com As the mobile phase carries the sample through the column, this compound is separated from any impurities based on their differing affinities for the non-polar stationary phase. Detection is typically accomplished using an ultraviolet (UV) detector set at a wavelength where the compound exhibits strong absorbance, owing to its aromatic ring and carbonyl groups. The retention time of the peak corresponding to this compound is used for identification, while the area of the peak is proportional to its concentration, allowing for accurate purity assessment and quantification. mdpi.com

Table 2: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-phase C18 silica gel column |

| Mobile Phase | Acetonitrile and water mixture |

| Elution Mode | Isocratic or gradient elution |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of the synthesis of this compound. libretexts.orgukessays.com This technique allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica gel. amazonaws.com Alongside the reaction mixture, spots of the starting materials are also applied as references. A "co-spot," containing both the reaction mixture and the starting material, is often used to aid in identification. libretexts.org

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, often the same hexanes/ethyl acetate mixture planned for flash chromatography. nih.gov The solvent moves up the plate by capillary action, separating the components of the spotted mixtures based on their polarity. ukessays.com After the solvent front nears the top of the plate, the plate is removed and dried. The separated spots are visualized, commonly under a UV lamp, where the UV-active benzoyl group in the compound allows it to be seen as a dark spot on a fluorescent background. nih.govlibretexts.org By comparing the spots from the reaction mixture lane to the reference lanes, one can track the disappearance of the reactants and the appearance of a new spot corresponding to the product, this compound. plos.org

Table 3: Typical TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum-backed plates amazonaws.com |

| Mobile Phase | Mixtures of hexanes and ethyl acetate (e.g., 4:1) rochester.edu |

| Application | Capillary spotting of reactants and reaction mixture aliquots libretexts.org |

| Development | In a closed chamber until the solvent front is ~1 cm from the top |

| Visualization | UV light (254 nm) nih.gov |

Gas Chromatography (GC) is a valuable analytical method for assessing the purity of this compound, particularly with respect to volatile impurities. ispub.com It can detect and quantify residual solvents from the synthesis or purification process, as well as any volatile starting materials or byproducts. greenfield.com The technique is highly sensitive and provides excellent resolution for separating volatile compounds.

In a typical GC analysis, a small amount of the sample is injected into a heated inlet port, where it is vaporized. coresta.org An inert carrier gas, such as helium or nitrogen, then sweeps the vaporized sample onto a long, thin column contained within an oven. ispub.comscispace.com The column's inner surface is coated with a stationary phase. For a compound like this compound, a column with a moderately polar stationary phase, such as one containing cyanopropyl phenyl polysiloxane, is often suitable. ispub.com

Separation occurs as the different components of the mixture travel through the column at different rates, determined by their boiling points and their interactions with the stationary phase. The oven temperature is typically programmed to increase gradually, which helps to elute compounds with a wide range of boiling points. jmaterenvironsci.com As each component exits the column, it is detected by a detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). ispub.com The FID provides quantitative data based on the amount of substance, while an MS detector provides structural information, aiding in the definitive identification of impurities. researchgate.net

Table 4: General GC Parameters for Volatile Impurity Analysis

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., BP 624 or similar, 30 m x 0.53 mm) ispub.com |

| Carrier Gas | Helium or Nitrogen at a constant flow rate ispub.comscispace.com |

| Injector | Split/splitless injector at an elevated temperature (e.g., 250 °C) |

| Oven Program | Temperature ramp (e.g., 50 °C initial, ramp to 280 °C) scispace.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) ispub.com |

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For a related compound, ethyl 2-[(2Z)-2-(2-chlorobenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl]acetate, DFT calculations were performed using the B3LYP functional and 6–311 G(d,p) basis set to achieve an optimized structure in the gas phase. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com These orbitals are crucial for determining a molecule's reactivity. The HOMO, acting as an electron donor, is the region from which an electron is most easily removed, while the LUMO, acting as an electron acceptor, is the region where an electron is most readily accepted. nih.govyoutube.com In esters like ethyl acetate (B1210297), the HOMO is primarily localized on the carbonyl oxygen and carbon, whereas the LUMO is centered on the electrophilic carbonyl carbon. ucsb.edu For the aforementioned derivative, the HOMO and LUMO energies were calculated to be -5.2696 eV and -0.9347 eV, respectively. nih.gov

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the charge distribution within a molecule. libretexts.org It helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. researchgate.net Typically, red-colored regions indicate negative electrostatic potential (electron-rich), blue regions indicate positive electrostatic potential (electron-deficient), and green areas represent neutral potential. researchgate.netpearson.compearson.com In an MEP map of Ethyl (3-chlorobenzoyl)acetate, the negative potential (red) would be concentrated around the electronegative oxygen atoms of the carbonyl and ester groups, indicating sites susceptible to electrophilic attack. The positive potential (blue) would be found around the hydrogen atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. nih.gov For the studied derivative, the energy gap was calculated to be 4.3346 eV. nih.gov

From the HOMO and LUMO energies, several global reactivity indices can be derived to quantify the molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself. It is calculated as χ = -μ.

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge. It is calculated as ω = μ² / 2η.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.2696 |

| ELUMO | -0.9347 |

| Energy Gap (ΔE) | 4.3346 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, providing insights that are complementary to static quantum chemical calculations.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This technique is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinities. nih.gov

For derivatives of this compound, which could be synthesized to explore potential biological activities, molecular docking studies would be essential. mdpi.com For example, novel heterocyclic compounds derived from reactions involving similar starting materials have been evaluated for their antibacterial or anticancer potential by docking them into the active sites of specific enzymes. nih.govekb.eg The docking process calculates a "docking score," which estimates the binding free energy, and reveals key intermolecular interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov

Molecular Dynamics (MD) is a simulation technique that analyzes the physical movements of atoms and molecules over time. bit.edu.cn An MD simulation calculates the trajectory of each atom in the system by solving Newton's equations of motion, providing a detailed view of the molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent. researchgate.net

For this compound or its derivatives, MD simulations can be used to:

Explore the landscape of accessible conformations and identify the most stable structures in solution.

Study the dynamics of the molecule's flexible parts, such as the ethyl ester chain.

Analyze the specific interactions between the molecule and solvent molecules (e.g., water), including the formation and lifetime of hydrogen bonds.

Investigate how environmental factors like temperature affect the molecule's structure and dynamics. bit.edu.cn

These simulations provide a bridge between the static picture from quantum calculations and the macroscopic behavior of the compound in a realistic chemical environment.

Elucidation of Mechanistic Pathways for Reactions Involving this compound

This compound possesses a β-ketoester moiety, a versatile functional group that participates in a wide array of organic reactions. The presence of an acidic α-hydrogen between the two carbonyl groups allows for the ready formation of a stabilized enolate ion, which is a key intermediate in many of its reactions.

Computational studies can help elucidate the detailed mechanisms of these transformations by mapping the potential energy surface, identifying transition states, and calculating activation energies. This compound is known to be a reactant or precursor in several important reactions, including: sigmaaldrich.comscientificlabs.co.uk

Intramolecular Cyclization: Used in the synthesis of heterocyclic compounds like dihydrofurans. The enolate can act as an internal nucleophile, attacking an electrophilic center within the same molecule.

Michael Reactions: The enolate of this compound can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Oxidative Cross-Coupling: It can be coupled with other molecules, such as indoles, through oxidative processes.

Synthesis of α-hydroxy β-amino acid derivatives: Involves chlorination and hydrosilylation reactions where the keto-ester serves as a key starting material. sigmaaldrich.com

The mechanism for these reactions often involves initial deprotonation at the α-carbon, followed by nucleophilic attack by the resulting enolate. Theoretical calculations can model these steps to provide a deeper understanding of the reaction kinetics and stereochemical outcomes.

Studies on Reaction Mechanisms via Spectroscopic Monitoring and Isotopic Labeling Experiments

The mechanisms of reactions involving β-keto esters like this compound are often elucidated through a combination of spectroscopic and isotopic methods. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) are routinely used to identify and confirm the structures of intermediates and final products formed during a reaction. ekb.eg For instance, in the cyclocondensation reaction with hydrazine (B178648) to form pyrazolones, NMR spectroscopy can track the disappearance of the starting material's characteristic signals and the appearance of new peaks corresponding to the pyrazole (B372694) ring.

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a reaction. nih.gov For example, by using ¹³C-enriched this compound at the carbonyl carbon, researchers can follow this specific carbon atom's position in the final heterocyclic product. This helps to confirm the proposed mechanism, such as the initial nucleophilic attack of hydrazine on one of the carbonyl groups and the subsequent intramolecular cyclization. researchgate.net While direct isotopic labeling studies on this compound are not extensively documented in readily available literature, the principles are well-established from studies on analogous β-keto esters and acetate molecules. nih.gov These experiments provide definitive evidence for reaction pathways that might otherwise be ambiguous.

Influence of Catalysts and Solvents on Reaction Selectivity and Efficiency

The choice of catalyst and solvent profoundly impacts the outcome of reactions involving this compound, influencing reaction rates, yields, and selectivity. sigmaaldrich.com This is particularly evident in its use as a precursor for synthesizing pyrazole derivatives. researchgate.net

Catalysts:

Acid Catalysis: In reactions like the Fischer esterification, acid catalysts protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. longdom.org For the synthesis of pyrazoles from β-dicarbonyl compounds, acids like acetic acid can facilitate the cyclization and dehydration steps. nih.gov

Base Catalysis: Bases such as potassium tert-butoxide or triethylamine (B128534) can deprotonate the active methylene (B1212753) group of this compound, generating a nucleophilic enolate. nih.govrsc.org This intermediate is key in Claisen condensation reactions and for initiating reactions with electrophiles.

Green Catalysts: There is a growing interest in using environmentally benign catalysts. Deep Eutectic Solvents (DESs), for example, can act as both the solvent and catalyst, leveraging their hydrogen-bonding capabilities to activate carbonyl groups and promote reactions, often leading to higher yields and shorter reaction times. thieme-connect.com

Solvents: The polarity, proticity, and hydrogen-bonding ability of the solvent can dictate the reaction pathway. For instance, polar protic solvents like ethanol (B145695) can stabilize charged intermediates through hydrogen bonding, which can be crucial in multi-step syntheses. In contrast, aprotic solvents may be preferred when a strong nucleophile is required. The use of water as an eco-friendly solvent, often in conjunction with DESs and ultrasonic conditions, has been shown to improve yields and reaction rates for pyrazole synthesis. thieme-connect.com

The synergistic effect of the right catalyst-solvent system is essential for achieving high efficiency and selectivity in the synthesis of complex molecules derived from this compound. thieme-connect.com

Kinetic Investigations to Determine Rate Laws and Rate-Limiting Steps

The formation of a pyrazole from a β-keto ester and a hydrazine derivative proceeds via a hydrazone intermediate. Kinetic studies on hydrazone formation reveal that at neutral pH, the rate-limiting step is typically the acid-catalyzed dehydration of a tetrahedral intermediate formed after the initial nucleophilic attack of the hydrazine on the carbonyl group. nih.gov

A generalized rate law for a reaction can be expressed as: Rate = k[Reactant A]ⁿ[Reactant B]ᵐ

Where:

k is the rate constant.

[Reactant A] and [Reactant B] are the molar concentrations of the reactants.

n and m are the orders of the reaction with respect to each reactant.

Prediction of Biological Activity and Pharmacokinetic/Pharmacodynamic Properties for Derived Compounds (e.g., ADMET analysis)

This compound serves as a crucial building block for synthesizing various heterocyclic compounds, particularly pyrazole derivatives, which are of significant interest in medicinal chemistry. semanticscholar.orgnih.gov Computational methods are now widely used to predict the biological activity and pharmacokinetic profiles of these derived compounds before their synthesis, saving considerable time and resources. elsevierpure.comnih.gov This in silico screening often involves predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov

Numerous studies have performed ADMET predictions on pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. semanticscholar.orgsemanticscholar.org These analyses help assess the drug-likeness of novel compounds. For example, in silico studies on various pyrazole derivatives have shown favorable pharmacokinetic profiles, indicating good potential for oral bioavailability. ekb.egnih.gov Key parameters evaluated include human intestinal absorption, plasma protein binding, ability to cross the blood-brain barrier, and potential for inhibiting crucial cytochrome P450 (CYP) enzymes, which are vital for drug metabolism. phytojournal.com

Below are interactive tables summarizing predicted ADMET properties for representative classes of compounds derived from precursors like this compound, based on data from computational studies. semanticscholar.orgnih.govresearchgate.net

Table 1: Predicted Physicochemical and Absorption Properties Use the search bar to filter by compound class or specific properties.

| Compound Class | Property | Predicted Value/Range | Significance |

|---|---|---|---|

| Pyrazole-Indole Hybrids | Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| Pyrazolo[1,5-a]pyrimidines | logP | < 5 | Optimal lipophilicity for absorption |

| Thiazole (B1198619) Schiff Bases | H-Bond Donors | < 5 | Adherence to Lipinski's Rule of Five |

| Pyrazole-Indole Hybrids | H-Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five |

| Pyrazolo[1,5-a]pyrimidines | Human Intestinal Absorption | High | Good potential for oral absorption |

| Thiazole Schiff Bases | Topological Polar Surface Area (TPSA) | < 140 Ų | Good oral bioavailability prediction |

Table 2: Predicted Distribution, Metabolism, and Toxicity Properties Use the search bar to filter by compound class or specific properties.

| Compound Class | Property | Predicted Outcome | Significance |

|---|---|---|---|

| Pyrazole-Indole Hybrids | Blood-Brain Barrier (BBB) Permeation | Variable (some positive) | Potential for CNS activity |

| Pyrazolo[1,5-a]pyrimidines | CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Thiazole Schiff Bases | CYP3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Pyrazole-Indole Hybrids | Hepatotoxicity | Low risk | Reduced potential for liver damage |

| Pyrazolo[1,5-a]pyrimidines | AMES Mutagenicity | Non-mutagenic | Lower risk of being carcinogenic |

| Ethanoanthracene Derivatives | Hepatotoxicity | Some predicted to be safe | Indicates potential for drug safety mdpi.com |

These predictive models, often built using quantitative structure-activity relationship (QSAR) and machine learning algorithms, are essential tools in modern drug discovery, guiding the synthesis of new molecules with optimized biological and pharmacokinetic profiles. bio-hpc.eunih.gov

Medicinal Chemistry and Biological Activity of Ethyl 3 Chlorobenzoyl Acetate Derivatives

Systematic Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Systematic Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific chemical features of a molecule influence its biological activity. For analogues of ethyl (3-chlorobenzoyl)acetate, SAR studies elucidate the roles of different substituents and structural modifications.